2-Ethylhexyl 3-Mercaptopropionate: A Technical Guide for Researchers and Drug Development Professionals
2-Ethylhexyl 3-Mercaptopropionate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 50448-95-8
This in-depth technical guide provides a comprehensive overview of 2-Ethylhexyl 3-mercaptopropionate (B1240610), a chemical compound with established industrial applications. This document is intended for researchers, scientists, and drug development professionals, and will cover its chemical and physical properties, synthesis, applications, and available toxicological data. A key focus of this guide is to present the current state of knowledge and highlight areas where further research, particularly in the biomedical and pharmaceutical fields, is lacking.
Chemical and Physical Properties
2-Ethylhexyl 3-mercaptopropionate is a clear, colorless to pale yellow liquid.[1] It is characterized by the presence of both an ester and a thiol functional group, which dictate its chemical reactivity and applications. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₂O₂S | [1] |
| Molecular Weight | 218.36 g/mol | [1] |
| CAS Number | 50448-95-8 | [1] |
| EC Number | 256-589-1 | [1] |
| IUPAC Name | 2-ethylhexyl 3-sulfanylpropanoate | [1] |
| Synonyms | 2-ethylhexyl 3-mercaptopropanoate, 3-Mercaptopropionic Acid 2-Ethylhexyl Ester | [1] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Boiling Point | 285.9 ± 23.0 °C (Predicted) | |
| Density | 0.96 g/cm³ | |
| Refractive Index | 1.4590 to 1.4610 | |
| Flash Point | 125 °C | |
| Water Solubility | Insoluble | |
| LogP | 4.9 at 20℃ |
Synthesis
The primary method for synthesizing 2-Ethylhexyl 3-mercaptopropionate is through the esterification of 3-mercaptopropionic acid with 2-ethylhexanol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and involves the removal of water to drive the reaction to completion.
General Experimental Protocol: Esterification
A general protocol for the synthesis, based on standard esterification procedures for similar compounds, is as follows:
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Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus, 3-mercaptopropionic acid and 2-ethylhexanol are charged in a near-equimolar ratio. A suitable solvent that forms an azeotrope with water, such as toluene, is added.
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Catalyst Addition: A catalytic amount of an acid catalyst, for instance, p-toluenesulfonic acid, is introduced into the mixture.
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Reaction: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically using the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected or by analytical techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized with a weak base, and the mixture is washed with water and brine.
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Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-Ethylhexyl 3-mercaptopropionate.
Applications
The primary industrial applications of 2-Ethylhexyl 3-mercaptopropionate stem from the reactivity of its thiol group.
Polymer Chemistry
The most significant application of this compound is as a chain-transfer agent in emulsion polymerization.[2][3] In this role, it helps to control the molecular weight and narrow the molecular weight distribution of polymers, such as those derived from acrylic and styrenic monomers.[2][3] The thiol group can donate a hydrogen atom to a growing polymer radical, terminating that chain and initiating a new one. This process is crucial for producing polymers with desired physical properties.
Cosmetics and Personal Care
2-Ethylhexyl 3-mercaptopropionate is also utilized in the cosmetics industry.[4] Its purported antioxidant properties, attributed to the thiol group's ability to scavenge free radicals, make it a component in some anti-aging and protective skincare products.[4] It is also suggested to function as a moisturizer.[4]
Other Industrial Uses
It serves as an intermediate in the synthesis of other chemicals and has been evaluated as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1]
Toxicological and Safety Data
The safety of 2-Ethylhexyl 3-mercaptopropionate has been evaluated, primarily in the context of its use as a flavoring agent and in consumer products. The available data suggests a low order of acute toxicity.
GHS Hazard Classification
According to the aggregated GHS information from notifications to the ECHA C&L Inventory, the compound has the following hazard classifications, although percentages indicate that not all notifications agree:
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H302: Harmful if swallowed[1]
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H317: May cause an allergic skin reaction[1]
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H319: Causes serious eye irritation[1]
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H331: Toxic if inhaled[1]
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H400: Very toxic to aquatic life[1]
Toxicological Studies
Specific toxicological studies on 2-Ethylhexyl 3-mercaptopropionate are limited. However, assessments of structurally related 2-ethylhexyl esters provide some insights. For instance, a 28-day repeated oral dose toxicity study on 2-ethylhexyl stearate (B1226849) in rats showed no clinical signs of toxicity up to 1000 mg/kg bw/day. Genotoxicity studies on related compounds have generally been negative. The common hydrolysis product, 2-ethylhexanol, has been reported to cause developmental toxicity in rats, but not teratogenicity.[5]
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 2-Ethylhexyl 3-mercaptopropionate as a flavoring agent and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1]
Status of Biomedical and Pharmaceutical Research
A thorough review of the scientific literature reveals a significant gap in the investigation of 2-Ethylhexyl 3-mercaptopropionate for biomedical or pharmaceutical applications. While its parent compound, 3-mercaptopropionic acid, is known to interact with biological systems, for example, by inhibiting fatty acid oxidation, similar studies on its 2-ethylhexyl ester are absent.[6]
Claims of its efficacy in treating diseases such as diabetes, cancer, and Alzheimer's disease appear in some non-primary sources but are not substantiated by peer-reviewed experimental data.[7] There are no published in vitro or in vivo studies that characterize its biological activity, mechanism of action, or potential therapeutic effects. Furthermore, no information is available on its interaction with specific signaling pathways.
This lack of data presents both a challenge and an opportunity for the research community. The presence of a reactive thiol group suggests potential for antioxidant activity or interaction with biological thiols, which warrants further investigation. However, the potential for toxicity, particularly developmental toxicity associated with its hydrolysis product 2-ethylhexanol, would need to be carefully evaluated in any future research in this area.
Conclusion
2-Ethylhexyl 3-mercaptopropionate is a specialty chemical with well-defined roles in polymer chemistry and other industrial applications. Its synthesis is straightforward, and its physical and chemical properties are well-characterized. While it has a generally favorable safety profile for its current uses, there is a notable absence of research into its potential applications in drug development and biomedical science. For researchers and professionals in these fields, this compound represents an unexplored area of chemical space. Future studies could focus on validating its purported antioxidant effects, exploring its interaction with biological systems, and assessing its potential as a lead compound or a tool for chemical biology, while being mindful of the toxicological considerations of its hydrolysis products.
References
- 1. 2-Ethylhexyl 3-mercaptopropionate | C11H22O2S | CID 92640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-ethyl hexyl 3-mercaptopropionate, 50448-95-8 [thegoodscentscompany.com]
- 3. atamankimya.com [atamankimya.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. Developmental toxicity of 2-ethylhexyl stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
